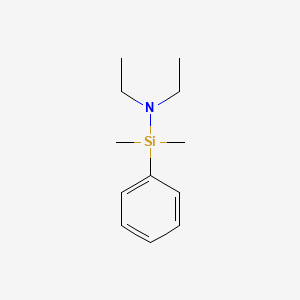
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-: is an organosilicon compound with the molecular formula C12H21NSi. It is characterized by the presence of a silicon-nitrogen bond, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- involves the hydrosilylation of an appropriate alkene with a silane precursor.
Amination Reaction: Another method involves the amination of a chlorosilane precursor with diethylamine.
Industrial Production Methods: Industrial production of Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- often involves large-scale hydrosilylation processes using specialized reactors and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- can undergo oxidation reactions to form silanol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Substitution: Chlorine, bromine, presence of a base like triethylamine.
Major Products:
Oxidation: Silanol derivatives.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
Chemistry:
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules for imaging and therapeutic applications.
Medicine:
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- exerts its effects primarily through interactions with silicon-based molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In bioconjugation, it forms stable covalent bonds with biomolecules, facilitating their modification and functionalization .
Comparaison Avec Des Composés Similaires
- Silanamine, 1-chloro-N,N-diethyl-1-methyl-1-phenyl-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
- Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
Uniqueness: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- is unique due to its specific combination of diethyl and phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in specialized applications like catalysis and bioconjugation .
Propriétés
Numéro CAS |
26210-60-6 |
|---|---|
Formule moléculaire |
C12H21NSi |
Poids moléculaire |
207.39 g/mol |
Nom IUPAC |
N-[dimethyl(phenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(6-2)14(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
Clé InChI |
IOTFVZVUTVVOER-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


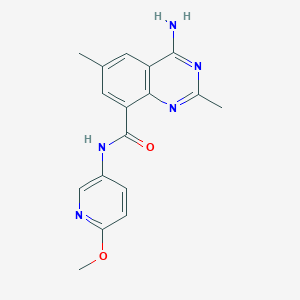
![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
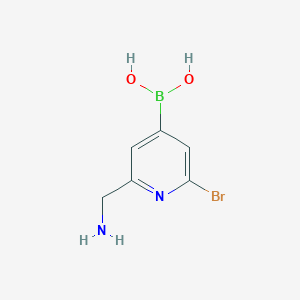
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
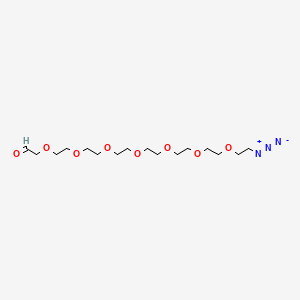
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
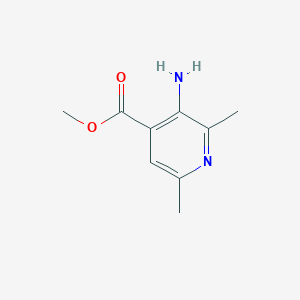
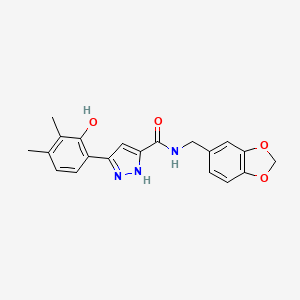
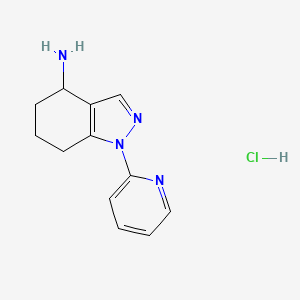
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
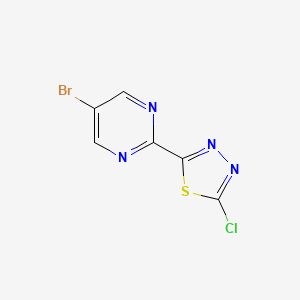
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
